molecular formula C28H40N2 B14294061 N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine CAS No. 113158-08-0

N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine

Cat. No.: B14294061
CAS No.: 113158-08-0
M. Wt: 404.6 g/mol
InChI Key: AQUXRSATBRRIIY-UHFFFAOYSA-N
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Description

N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two phenyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine typically involves the reaction of cyclohexylamine with 1,4-diphenylbutane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N~2~,N~3~-Bis(phenylethyl)butane-2,3-diamine
  • N~2~,N~3~-Dicyclohexylbutane-2,3-diamine
  • N~2~,N~3~-Diphenylbutane-2,3-diamine

Comparison: N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

113158-08-0

Molecular Formula

C28H40N2

Molecular Weight

404.6 g/mol

IUPAC Name

2-N,3-N-dicyclohexyl-1,4-diphenylbutane-2,3-diamine

InChI

InChI=1S/C28H40N2/c1-5-13-23(14-6-1)21-27(29-25-17-9-3-10-18-25)28(22-24-15-7-2-8-16-24)30-26-19-11-4-12-20-26/h1-2,5-8,13-16,25-30H,3-4,9-12,17-22H2

InChI Key

AQUXRSATBRRIIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4CCCCC4

Origin of Product

United States

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